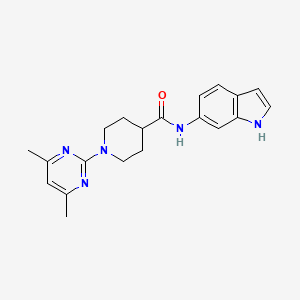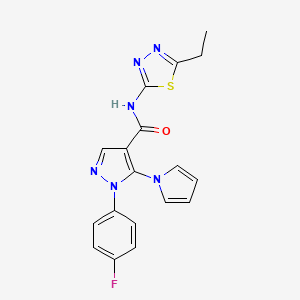
1-phenyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrole ring, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a reaction with pyrrole derivatives under specific conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and reaction conditions.
Analyse Chemischer Reaktionen
1-Phenyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyrrole rings are replaced with other groups. Common reagents include halogens and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, particularly palladium-catalyzed cross-coupling, to form more complex derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-phenyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-Phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound lacks the trimethoxyphenyl group, which may result in different biological activities and properties.
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile: This compound has a cyano group instead of the carboxamide group, leading to variations in reactivity and applications.
1-Phenyl-5-(1H-pyrrol-1-yl)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide: The presence of fewer methoxy groups may affect the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H22N4O4 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
1-phenyl-5-pyrrol-1-yl-N-(3,4,5-trimethoxyphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-29-19-13-16(14-20(30-2)21(19)31-3)25-22(28)18-15-24-27(17-9-5-4-6-10-17)23(18)26-11-7-8-12-26/h4-15H,1-3H3,(H,25,28) |
InChI-Schlüssel |
BNRNYZDHJNKNCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14933107.png)

![N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide](/img/structure/B14933115.png)
![3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14933116.png)
![2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B14933118.png)
![4-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one](/img/structure/B14933127.png)

![4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B14933144.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14933150.png)
![4-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B14933153.png)
![Methyl 5-benzyl-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14933162.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B14933163.png)
![2,5-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B14933164.png)
![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14933173.png)
